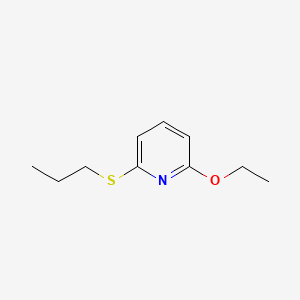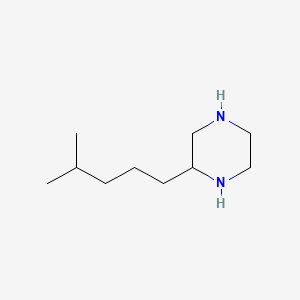
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R,6S)-2,6-dimethylmorpholine with a suitable aldehyde precursor under controlled conditions to form the desired carbaldehyde compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing their activity and modulating biological pathways. These interactions are often mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: A closely related compound with similar stereochemistry but lacking the aldehyde functional group.
(2R,6S)-1,2,6-trimethylpiperazine: Another chiral compound with a different ring structure and functional groups.
Uniqueness
(2R,6S)-2,6-dimethylmorpholine-4-carbaldehyde is unique due to its specific combination of stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various applications, from synthetic chemistry to biological research.
Propiedades
Número CAS |
119271-96-4 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.186 |
Nombre IUPAC |
(2S,6R)-2,6-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3/t6-,7+ |
Clave InChI |
FTMXVDOMPAZWLQ-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C=O |
Sinónimos |
4-Morpholinecarboxaldehyde, 2,6-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indole](/img/structure/B568371.png)

![2H-Pyrano[4,3-d]thiazol-2-one, 1,4,6,7-tetrahydro-](/img/new.no-structure.jpg)






